molecular formula C8H17ClO B13155811 1-Chloro-5-(propan-2-yloxy)pentane

1-Chloro-5-(propan-2-yloxy)pentane

Cat. No.: B13155811
M. Wt: 164.67 g/mol
InChI Key: NWDFINNWCXIOQX-UHFFFAOYSA-N
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Description

1-Chloro-5-(propan-2-yloxy)pentane is an organic compound with the molecular formula C₈H₁₇ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an isopropoxy group attached to a pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-(propan-2-yloxy)pentane can be synthesized through the reaction of 1-chloropentane with isopropanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, allowing the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-(propan-2-yloxy)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Corresponding ethers, amines, or thiols.

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes or alcohols.

Scientific Research Applications

1-Chloro-5-(propan-2-yloxy)pentane is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Chloro-5-(propan-2-yloxy)pentane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the ether linkage can participate in oxidation and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-5-(propan-2-yloxy)pentane is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-5-propan-2-yloxypentane

InChI

InChI=1S/C8H17ClO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7H2,1-2H3

InChI Key

NWDFINNWCXIOQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCCCCl

Origin of Product

United States

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